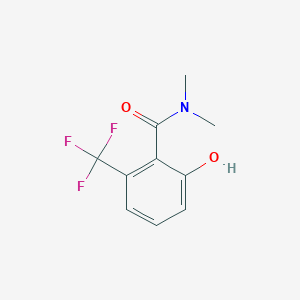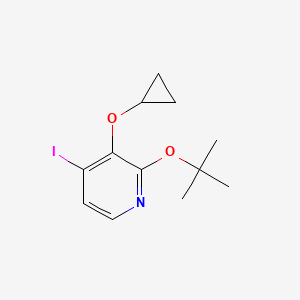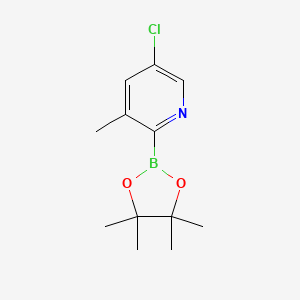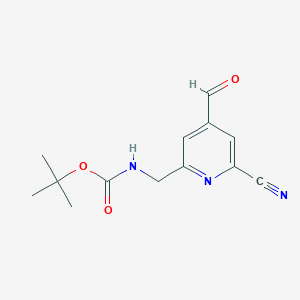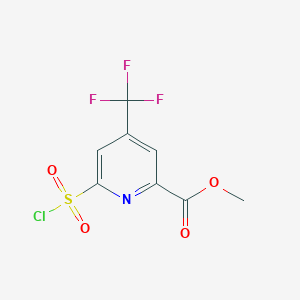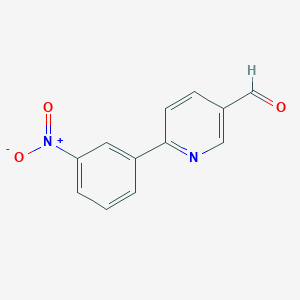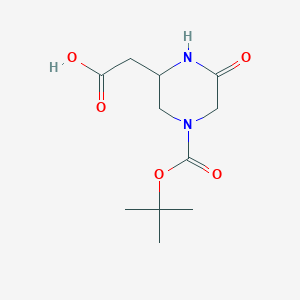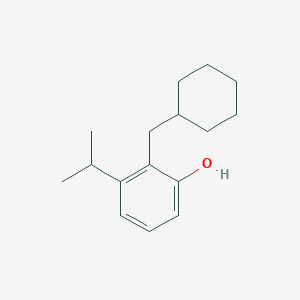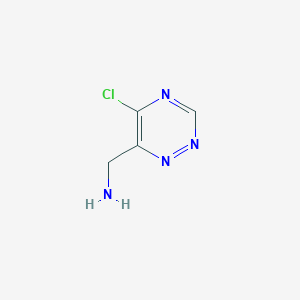
4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C11H13N3O3 and a molecular weight of 235.242 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with two carboxamide groups at the 2 and 5 positions of the pyridine ring. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide typically involves the condensation of pyridine-2,5-dicarboxylic acid or its derivatives with appropriate amines. One common method involves the reaction of pyridine-2,5-dicarboxylic acid with cyclopropylamine and N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group or the carboxamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized pyridine derivatives
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound’s structure suggests that it may act as an inhibitor of certain enzymes or receptors, potentially affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarboxamide: Similar in structure but with carboxamide groups at the 2 and 6 positions.
Furan-2,5-dicarboxamide: Contains a furan ring instead of a pyridine ring but has carboxamide groups at the 2 and 5 positions.
Uniqueness
4-Cyclopropoxy-N2-methylpyridine-2,5-dicarboxamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine and furan dicarboxamide derivatives, potentially leading to unique reactivity and applications in various fields.
Properties
Molecular Formula |
C11H13N3O3 |
|---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-N-methylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C11H13N3O3/c1-13-11(16)8-4-9(17-6-2-3-6)7(5-14-8)10(12)15/h4-6H,2-3H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
MJILQXIPTAJDNO-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


